molecular formula C7H3BrF4O B171767 5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene CAS No. 181806-67-7

5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene

Cat. No.: B171767
CAS No.: 181806-67-7
M. Wt: 259 g/mol
InChI Key: ZZIBINAQRAEVEO-UHFFFAOYSA-N
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Description

5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene is an organic compound with the molecular formula C7H3BrF3O It is a halogenated aromatic compound, characterized by the presence of bromine and fluorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene typically involves the bromination and fluorination of suitable precursor compounds. One common method involves the reaction of 2-(difluoromethoxy)-1,3-difluorobenzene with bromine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum bromide, to facilitate the bromination process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve multi-step processes starting from readily available raw materials. The process typically includes steps such as halogenation, purification, and crystallization to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(difluoromethoxy)pyridine
  • 5-Bromo-2,2-difluorobenzodioxole
  • 5-Bromo-2-(difluoromethoxy)benzoic acid

Uniqueness

Compared to similar compounds, 5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in the synthesis of specialized organic molecules and in applications requiring specific reactivity profiles .

Properties

IUPAC Name

5-bromo-2-(difluoromethoxy)-1,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4O/c8-3-1-4(9)6(5(10)2-3)13-7(11)12/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZIBINAQRAEVEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)OC(F)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20627753
Record name 5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181806-67-7
Record name 5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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